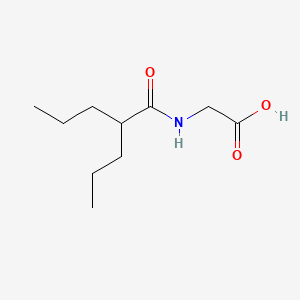
2-(2-propylpentanoylamino)acetic Acid
Cat. No. B1661149
Key on ui cas rn:
88321-07-7
M. Wt: 201.26 g/mol
InChI Key: QBKXUUNBNHZZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05049551
Procedure details


In 63 ml of water was dissolved 6.93 g of glycine, and under ice-cooling, 15 g of 2-n-propyl-n-pentanoyl chloride and 13 ml of a 36% sodium hydroxide solution were alternately added dropwise. After completion of the dropwise addition, the mixture was stirred at room temperature for 3 hours to conduct the reaction, adjusted a pH thereof to about 2 with a 1 N hydrochloric acid, and precipitated crystals were collected by filtration. The crystals were dissolved in ethyl acetate, washed with a saturated saline solution and then dried over anhydrous magnesium sulfate. Crystals obtained by condensing the solvent under reduced pressure were recrystallized from hexane-ethyl acetate to give 10.9 g (Yield: 59%) of the title compound as colorless needle crystals.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[CH2:6]([CH:9]([CH2:13][CH2:14][CH3:15])[C:10](Cl)=[O:11])[CH2:7][CH3:8].[OH-].[Na+]>O>[CH2:6]([CH:9]([CH2:13][CH2:14][CH3:15])[C:10]([NH:1][CH2:2][C:3]([OH:5])=[O:4])=[O:11])[CH2:7][CH3:8] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)C(C(=O)Cl)CCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under ice-cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to about 2 with a 1 N hydrochloric acid, and precipitated crystals
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crystals were dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated saline solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystals obtained by condensing the solvent under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were recrystallized from hexane-ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C(C(=O)NCC(=O)O)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.9 g | |
| YIELD: PERCENTYIELD | 59% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

